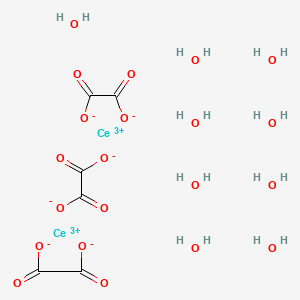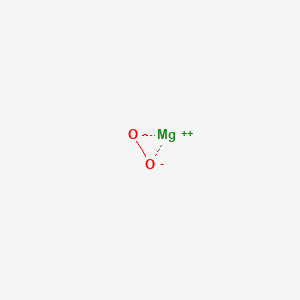
Cerous oxalate nonahydrate
Übersicht
Beschreibung
It is a white crystalline solid that is practically insoluble in water but soluble in hot, moderately diluted sulfuric acid or hydrochloric acid . This compound is primarily used in various industrial and scientific applications due to its unique properties.
Biochemische Analyse
Biochemical Properties
Oxalate, a component of Cerous oxalate nonahydrate, is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic factors, such as diet, microbiota, renal and metabolic disease, can lead to elevated plasma concentrations and tissue accumulation of oxalate .
Molecular Mechanism
It’s known that this compound can be obtained by the reaction of oxalic acid with cerium (III) chloride
Metabolic Pathways
Oxalate, a component of this compound, is known to be involved in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerous oxalate nonahydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with oxalic acid in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of cerous oxalate, which is then filtered and dried to obtain the nonahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the controlled addition of oxalic acid to a solution of cerium(III) nitrate under continuous stirring. The precipitate is then collected, washed, and dried to achieve the desired purity and hydration level .
Analyse Chemischer Reaktionen
Types of Reactions: Cerous oxalate nonahydrate primarily undergoes decomposition reactions when heated. It decomposes to form cerium oxide (CeO₂) and carbon dioxide (CO₂). This decomposition typically occurs at temperatures above 200°C .
Common Reagents and Conditions:
Oxidation: Cerous oxalate can be oxidized to cerium(IV) compounds using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of cerous oxalate is less common but can be achieved using reducing agents like sodium borohydride (NaBH₄).
Major Products:
Decomposition: Cerium oxide (CeO₂) and carbon dioxide (CO₂).
Oxidation: Cerium(IV) oxide (CeO₂).
Wissenschaftliche Forschungsanwendungen
Cerous oxalate nonahydrate has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of cerous oxalate nonahydrate in biological systems is not fully understood. it is believed to exert its effects through the release of cerium ions (Ce³⁺), which can interact with various cellular components. These interactions may involve the modulation of oxidative stress pathways and the stabilization of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Cerous oxalate nonahydrate can be compared with other cerium compounds, such as:
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O): Used as a precursor in the synthesis of cerous oxalate.
Cerium(IV) oxide (CeO₂): A common oxidation product of cerous oxalate, widely used as a catalyst and in fuel cells.
Cerium(III) acetate hydrate (Ce(C₂H₃O₂)₃·xH₂O): Another cerium compound with applications in catalysis and material science.
Uniqueness: this compound is unique due to its specific hydration state and its ability to decompose into cerium oxide, making it valuable in applications requiring high-purity cerium oxide .
Eigenschaften
IUPAC Name |
cerium(3+);oxalate;nonahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Ce.9H2O/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;9*1H2/q;;;2*+3;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPPQHCDHLXEDS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Ce2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Cerium(III) oxalate hydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13266-83-6, 15750-47-7 | |
| Record name | Cerous oxalate nonahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[oxalate(2-)]dicerium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEROUS OXALATE NONAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UV74P3R0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)




![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
